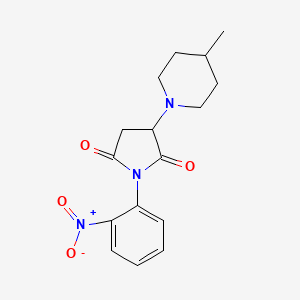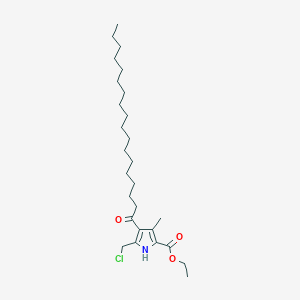![molecular formula C16H16N2O6S B11079467 3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11079467.png)
3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It contains a benzylsulfonyl group, a nitrophenyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves multiple steps, starting with the preparation of the benzylsulfonyl and nitrophenyl intermediates. Common synthetic routes include:
Nucleophilic Substitution: The benzylsulfonyl group can be introduced via nucleophilic substitution reactions using benzylsulfonyl chloride and an appropriate amine.
Nitration: The nitrophenyl group is often introduced through nitration reactions using nitric acid and sulfuric acid.
Coupling Reactions: The final step involves coupling the benzylsulfonyl and nitrophenyl intermediates with a propanoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzyl and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl and nitrophenyl derivatives.
Scientific Research Applications
3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzylsulfonyl and nitrophenyl groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3-bromophenyl)propanoic acid
- 3-Amino-3-(4-nitrophenyl)propanoic acid
- 3-Amino-3-(2-nitrophenyl)propanoic acid
Uniqueness
3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid is unique due to the presence of both benzylsulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N2O6S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(benzylsulfonylamino)-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C16H16N2O6S/c19-16(20)10-15(13-7-4-8-14(9-13)18(21)22)17-25(23,24)11-12-5-2-1-3-6-12/h1-9,15,17H,10-11H2,(H,19,20) |
InChI Key |
VLQJDYZLSCDHME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11079385.png)
![ethyl 2-{[(5-{[2-(4-chlorophenoxy)propanoyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11079391.png)

![Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate)](/img/structure/B11079416.png)
![(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11079421.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-3-nitrobenzamide](/img/structure/B11079422.png)

![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11079431.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11079434.png)
![4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11079435.png)

![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11079453.png)
![2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11079455.png)
![Methyl 3,3,3-trifluoro-2-[(6-isopropyl-1,3-benzothiazol-2-YL)amino]-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B11079465.png)
